molecular formula C14H16O3 B8632970 Methyl 4-(4-oxocyclohexyl)benzoate

Methyl 4-(4-oxocyclohexyl)benzoate

Cat. No.: B8632970
M. Wt: 232.27 g/mol
InChI Key: KIEGVTHKDIIVTL-UHFFFAOYSA-N
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Description

Methyl 4-(4-oxocyclohexyl)benzoate is an organic compound featuring a benzoate ester moiety linked to a 4-oxocyclohexyl group. Its molecular formula is C₁₄H₁₆O₃, distinguishing it from its ethyl ester analogue (C₁₅H₁₈O₃) by the shorter alkyl chain in the ester group. This compound is structurally characterized by a cyclohexanone ring (4-oxocyclohexyl) attached to a para-substituted benzoate ester.

The compound’s synthesis likely involves esterification of 4-(4-oxocyclohexyl)benzoic acid with methanol under acidic or catalytic conditions. Its applications may span intermediates in pharmaceuticals or organic synthesis, though further pharmacological or industrial data are needed.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 4-(4-oxocyclohexyl)benzoate

InChI

InChI=1S/C14H16O3/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-5,11H,6-9H2,1H3

InChI Key

KIEGVTHKDIIVTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCC(=O)CC2

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-(4-Oxocyclohexyl)benzoate (CAS 433211-87-1)

Key Differences :

  • Ester Group : The ethyl ester analogue (C₁₅H₁₈O₃) has a marginally higher molecular weight due to the ethyl (-OCO₂C₂H₅) substituent compared to the methyl (-OCO₂CH₃) group in the target compound.
  • Physicochemical Properties: Ethyl esters typically exhibit lower solubility in polar solvents and higher lipophilicity than methyl esters, which could influence their bioavailability or crystallization behavior. For instance, notes that quinoline-piperazine derivatives (e.g., C1–C7) crystallize in ethyl acetate, suggesting solvent preferences for analogous compounds .
  • Synthetic Pathways : Both compounds likely share a common precursor (4-(4-oxocyclohexyl)benzoic acid) but diverge in esterification steps.

Table 1: Comparison of Methyl and Ethyl Analogues

Property Methyl 4-(4-Oxocyclohexyl)benzoate Ethyl 4-(4-Oxocyclohexyl)benzoate
Molecular Formula C₁₄H₁₆O₃ C₁₅H₁₈O₃
Ester Group Methyl (-OCO₂CH₃) Ethyl (-OCO₂C₂H₅)
Likely Solubility Higher in polar solvents Lower in polar solvents
Synthetic Step Esterification with methanol Esterification with ethanol

Quinoline-Piperazine Derivatives (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a benzoate ester backbone but incorporate a piperazine linker and quinoline-4-carbonyl group .

Structural and Functional Contrasts :

  • Complexity: C1–C7 feature additional heterocyclic moieties (quinoline, piperazine) absent in the target compound.
  • Synthesis: C1–C7 require multi-step synthesis, including piperazine coupling and quinoline functionalization, whereas this compound likely follows a simpler esterification route.
  • Characterization: ¹H NMR spectra of C1–C7 would show distinct aromatic protons from the quinoline ring and piperazine methylenes, unlike the target compound’s simpler cyclohexanone and benzoate signals.

Table 2: Comparison with Quinoline-Piperazine Derivatives

Property This compound C1–C7 Derivatives
Core Structure Benzoate + cyclohexanone Benzoate + quinoline-piperazine
Molecular Complexity Low High
Synthetic Steps 1–2 steps Multi-step (e.g., coupling, crystallization)
Potential Applications Intermediate, solvent studies Pharmaceutical candidates

Loxoprofen (CAS 68767-14-6)

Key differences include:

  • Functional Groups: Loxoprofen has a carboxylic acid (-COOH) and cyclopentyl moiety, contrasting with the ester and cyclohexanone in this compound.
  • Pharmacology: Loxoprofen is a nonsteroidal anti-inflammatory drug (NSAID), while the target compound’s bioactivity remains uncharacterized in the evidence .

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